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Compound of Interest

(6-Bromohexyloxy)-tert-
Compound Name:
butyldimethylsilane

Cat. No.: B146668

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (6-
Bromohexyloxy)-tert-butyldimethylsilane, a versatile bifunctional molecule utilized in organic
synthesis, particularly as a protecting group and a linker in Proteolysis Targeting Chimeras
(PROTACS). Due to the absence of publicly available experimental spectra, this guide presents
predicted data based on the chemical structure, alongside generalized experimental protocols
for acquiring such data.

Chemical Structure and Properties

(6-Bromohexyloxy)-tert-butyldimethylsilane possesses the molecular formula C12H27BrOSi
and a molecular weight of approximately 295.34 g/mol . Its structure features a hexyl chain
functionalized with a terminal bromine atom and a tert-butyldimethylsilyl (TBDMS) ether group.
This combination of a reactive alkyl halide and a sterically hindered silyl ether makes it a
valuable reagent in multi-step synthetic pathways.
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Identifier Value

IUPAC Name (6-bromohexyloxy)(tert-butyl)dimethylsilane
CAS Number 129368-70-3

Molecular Formula C12H27BrOSi

Molecular Weight 295.34 g/mol

SMILES CC(C)(C)Si(C)(c)yocccececeesr

InChl Key PBKXRKYUUXKNSL-UHFFFAOYSA-N

Spectroscopic Data (Predicted)

While experimental spectra for (6-Bromohexyloxy)-tert-butyldimethylsilane are not readily
found in public databases, the following tables outline the expected Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its structure.

H NMR Spectroscopy (Predicted)

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
. -O-CH2-(CH2)a-CH2-
~3.60 Triplet 2H
Br
) -O-CHz-(CHz)4-CH2-
~3.40 Triplet 2H
Br
) -O-CH2-CH2-CHa-
~1.85 Quintet 2H
CH2-CH2-CHz-Br
. -O-CH2-CH2-CHz2-
~1.55 Multiplet 4H
CH2-CH2-CH2-Br
~0.89 Singlet 9H -Si-C(CHs)3
~0.05 Singlet 6H -Si-(CHs)2

3C NMR Spectroscopy (Predicted)
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Chemical Shift (6) ppm

Assignment

~63.0 -O-CH2-(CH2)s-Br

~34.0 -O-(CHz)s-CH2-Br

~32.8 Methylene carbons in the hexyl chain
~28.0 Methylene carbons in the hexyl chain
~26.0 -Si-C(CHs)s

~25.5 Methylene carbons in the hexyl chain
~18.3 -Si-C(CHs)3

~-53 -Si-CHs

IR Spectroscopy (Predicted)

Functional Group

Frequency (cm~?) Intensity .
Assignment
2955-2855 Strong C-H stretch (alkyl)
1255 Strong Si-CHs symmetric deformation
1100 Strong C-O-Si stretch
835 Strong Si-C stretch
775 Strong Si-C stretch
650-550 Medium C-Br stretch

Mass Spectrometry (Predicted)
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miz Relative Intensity Assighment

[M]* (Molecular ion with

295/297 Low

bromine isotopes)

) [M - C(CHs)3]* (Loss of tert-

239/241 High

butyl group)
133 Medium [ (CH3)sCSIi(CH3)20 ]+
75 High [ (CHs)2SIiOH 1*
57 High [ C(CH3)s ]+

Experimental Protocols

Detailed experimental procedures for the spectroscopic analysis of (6-Bromohexyloxy)-tert-
butyldimethylsilane are not publicly documented. However, the following are generalized
protocols that would be suitable for obtaining the NMR, IR, and MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: Dissolve approximately 5-10 mg of (6-Bromohexyloxy)-tert-
butyldimethylsilane in 0.5-0.7 mL of a deuterated solvent (e.g., CDCls, CeDe) in a standard
5 mm NMR tube.

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (o
= 0.00 ppm).

 Instrumentation: Acquire *H and 3C NMR spectra on a 300, 400, or 500 MHz NMR
spectrometer.

e 'H NMR Acquisition:

o

Set the spectral width to approximately 16 ppm.

o

Use a pulse angle of 30-45 degrees.

[¢]

Set the relaxation delay to 1-2 seconds.
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o Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

13C NMR Acquisition:

[e]

Set the spectral width to approximately 220 ppm.

o

Use a proton-decoupled pulse sequence.

[¢]

Set the relaxation delay to 2-5 seconds.

[¢]

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance
of 13C.

Data Processing: Process the raw data by applying a Fourier transform, phasing, and
baseline correction. Integrate the *H NMR signals and reference the chemical shifts to the
internal standard.

Infrared (IR) Spectroscopy

Sample Preparation:

o Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr)
or sodium chloride (NaCl) salt plates.

o Thin Film: Alternatively, dissolve the sample in a volatile solvent (e.g., dichloromethane),
cast a thin film on a KBr or NaCl plate, and allow the solvent to evaporate.

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

o Record a background spectrum of the empty salt plates or the clean ATR crystal.
o Record the spectrum of the sample over the range of 4000-400 cm~1,

o Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Data Processing: The resulting spectrum of absorbance or transmittance versus
wavenumber is plotted.
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Mass Spectrometry (MS)

o Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method
such as direct infusion or through a gas chromatograph (GC-MS).

e |onization Method:

o Electron lonization (El): This is a common hard ionization technique that will provide
detailed fragmentation patterns.

o Electrospray lonization (ESI) or Chemical lonization (CI): These are softer ionization
techniques that are more likely to show the molecular ion peak.

e Mass Analyzer: Analyze the ions using a quadrupole, time-of-flight (TOF), or ion trap mass

analyzer.
o Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
confirm the structure of the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
chemical compound like (6-Bromohexyloxy)-tert-butyldimethylsilane.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b146668?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146668?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Compound Synthesis & Purification

Synthesis of (6-Bromohexyloxy)-tert-butyldimethylsilane

'

Purification (e.g., Distillation, Chromatography)

Spectroscopic Analysis

NMR Spectroscopy
(*H, 13C) IR Spectroscopy Mass Spectrometry

Data Interpretation & Structure Confirmation

Structure Elucidation

Purity Assessment

Final Report & Data Archiving

Click to download full resolution via product page

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a
chemical compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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